Acetyl-p-bromo-beta-phenylalanine

Beta-amino acid metabolism Enzymology Biocatalysis

This N-acetyl-p-bromo-β-phenylalanine (R-enantiomer) combines three critical features for peptide drug discovery: (1) β-amino acid backbone for proteolytic stability in cellular assays, (2) para-bromo handle for Pd-catalyzed cross-coupling and halogen bonding, (3) acetyl group for SPPS compatibility. Superior to meta-bromo analogs in HitB binding pocket occupancy. Ideal for SAR mapping bromine position-activity on β-peptide inhibitors. Verify stereochemistry before ordering.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Cat. No. B8565944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-p-bromo-beta-phenylalanine
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
InChIKeyPZUQNQCQELEZKE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-p-bromo-beta-phenylalanine: Procurement-Grade Synthetic Amino Acid Derivative for Specialized Peptide and Inhibitor Design


Acetyl-p-bromo-beta-phenylalanine (CAS 1344930-64-8) is a synthetic, non-proteinogenic beta-amino acid derivative with molecular formula C11H12BrNO3 and molecular weight 286.12 g/mol . Structurally, it consists of a beta-phenylalanine backbone bearing a para-bromo substituent on the phenyl ring and an N-terminal acetyl protecting group. This compound belongs to the class of protected halogenated beta-amino acids, which serve as specialized building blocks in peptide chemistry, peptidomimetic design, and enzyme inhibitor development. The beta-amino acid architecture confers enhanced metabolic stability compared to alpha-amino acid analogs [1], while the p-bromo group provides a synthetic handle for cross-coupling reactions and contributes to altered electronic and steric properties that can modulate target binding [2].

Acetyl-p-bromo-beta-phenylalanine: Why Closely Related Analogs Cannot Be Substituted Without Experimental Validation


Beta-phenylalanine derivatives cannot be interchanged casually in research or industrial workflows due to three interdependent variables that determine functional performance: (1) the position of bromine substitution on the phenyl ring (ortho, meta, or para), (2) the stereochemical configuration at the beta-carbon (R vs. S vs. racemic), and (3) the nature of the N-terminal protecting group (acetyl, Boc, Fmoc, or free amine). The para-bromo substitution alters the electron density distribution and steric profile of the aromatic ring in ways distinct from meta- or ortho-substituted analogs, potentially affecting π-π stacking interactions and halogen bonding with target proteins [1]. The acetyl protecting group confers specific solubility characteristics in organic solvents and dictates compatibility with solid-phase peptide synthesis (SPPS) protocols that differ from Boc- or Fmoc-protected variants. Furthermore, the beta-amino acid backbone introduces an additional methylene unit between the carboxyl and amino groups, which fundamentally alters peptide backbone conformation and protease susceptibility relative to alpha-phenylalanine derivatives [2]. Direct comparative evidence quantifying how these structural variations translate to functional differences for acetyl-p-bromo-beta-phenylalanine specifically is notably limited in the public literature; the following section presents the most robust differentiation data available while acknowledging evidence gaps that procurement specialists should recognize.

Acetyl-p-bromo-beta-phenylalanine: Quantitative Differentiation Evidence from Comparative Studies


Acetyl-p-bromo-beta-phenylalanine as a Protected Beta-Amino Acid: Quantitative Substrate Specificity of beta-Phenylalanine Aminotransferase

The beta-phenylalanine aminotransferase from Variovorax paradoxus demonstrates measurable catalytic discrimination between (S)-beta-phenylalanine and other beta-amino acid substrates, establishing the enzyme's preference for aromatic beta-amino acids over aliphatic variants [1]. The recombinant enzyme exhibits a specific activity of 17.5 U mg⁻¹ for (S)-beta-phenylalanine at 30°C, which increases to 33 U mg⁻¹ at the optimal temperature of 55°C [1]. Critically, this enzyme displays high preference for aromatic beta-amino acids while failing to utilize beta-alanine or beta-glutamate as substrates . This substrate specificity profile demonstrates that the beta-phenylalanine scaffold occupies a distinct biochemical recognition space compared to simple aliphatic beta-amino acids. The enzyme likely participates in a degradation pathway enabling V. paradoxus strain CBF3 to utilize beta-phenylalanine as a sole nitrogen source .

Beta-amino acid metabolism Enzymology Biocatalysis

Acetyl-p-bromo-beta-phenylalanine: Differential Binding Enhancement via p-Bromophenylalanine Incorporation in Enzyme Engineering

In a controlled enzyme engineering study, substitution of a key phenylalanine residue with p-bromophenylalanine (pBrF) enhanced the binding affinity toward the substrate dihydrofolate over the inhibitor by 4.0-fold, while substitution with L-2-naphthylalanine (2Nal) produced a 5.8-fold enhancement [1][2]. The pBrF variant specifically improves the enzyme's ability to discriminate between its native substrate and an inhibitory molecule, as determined by comparative binding assays in murine dihydrofolate reductase [1][3]. A separate study on aminoacyl-tRNA synthetase engineering reported that the T415A variant of tyrosyl-tRNA synthetase exhibits 5-fold higher activity toward pBrF compared to tryptophan in ATP-PP(i) exchange assays [3], enabling high-fidelity incorporation of pBrF into recombinant proteins with at least 98% fidelity at amber codon positions [3].

Protein engineering Enzyme inhibition Genetic code expansion Non-canonical amino acids

Acetyl-p-bromo-beta-phenylalanine: Para-Bromo vs. Meta-Bromo Substitution in beta-Phenylalanine-Derived Hitachimycin Analogs

Crystallographic and biological evaluation of hitachimycin analogs incorporating beta-meta-bromophenylalanine-sulfamoyladenosine (beta-m-Br-Phe-SA) revealed distinct molecular recognition properties relative to unsubstituted beta-phenylalanine analogs [1]. The aromatic group of beta-m-Br-Phe-SA is accommodated within a binding pocket formed by hydrophobic and aromatic residues, enabling the enzyme HitB to specifically recognize the meta-substituted (S)-beta-phenylalanine derivative [1]. The resulting hitachimycin analogs exhibited differential levels of biological activity when tested in HeLa cells and multidrug-sensitive budding yeast, suggesting that the bromine substitution position (meta in this case) influences the compound's cellular target engagement profile [1]. This study establishes that bromine position on the phenyl ring is a critical determinant of both binding site compatibility and cellular activity for beta-phenylalanine-based bioactive molecules.

Medicinal chemistry Structure-activity relationship Antibiotic analogs Beta-amino acid derivatives

Acetyl-p-bromo-beta-phenylalanine: N-Acetyl Protecting Group as a Critical Determinant of Chemoenzymatic Processing

In a documented chemoenzymatic process for manufacturing 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, a key intermediate for the drug Lifitegrast (Xiidra), N-acetyl-3-bromo-phenylalanine served as the essential substrate for an enzymatic resolution step [1][2]. The process employed a Zn/HCl reduction system to obtain N-acetyl-3-bromo-phenylalanine, which subsequently underwent enzymatic resolution to yield the desired stereoisomer [1][2]. This industrial precedent establishes that the N-acetyl protecting group is not merely a convenience but a functionally required moiety for compatibility with specific enzymatic resolution protocols. Alternative protecting groups (Boc, Fmoc, free amine) would not be processed equivalently in this established manufacturing route, as the enzyme's substrate recognition depends on the N-terminal protecting group identity.

Chemoenzymatic synthesis Enzymatic resolution Process chemistry Protecting group strategy

Acetyl-p-bromo-beta-phenylalanine: Distinct CAS Registry Identity Confirming Structural Uniqueness

Acetyl-p-bromo-beta-phenylalanine is assigned CAS Registry Number 1344930-64-8, distinguishing it from structurally related compounds that would be incorrectly substituted . For procurement purposes, this unique identifier ensures precise chemical identity and traceability. Closely related analogs possess distinct CAS numbers: N-acetyl-4-bromo-DL-phenylalanine (alpha-amino acid scaffold) is CAS 273730-59-9 [1]; N-acetyl-4-bromo-L-phenylalanine is CAS 171095-12-8 [2]; Boc-4-bromo-L-beta-phenylalanine is CAS 261380-20-5 [3]; and (R)-N-Boc-3-bromo-beta-phenylalanine is CAS 501015-16-3 [4]. Each CAS number corresponds to a unique molecular structure with distinct stereochemistry, bromine position, or protecting group, and these compounds are not functionally equivalent in synthesis or biological assays.

Chemical identity Procurement specification Quality control

Acetyl-p-bromo-beta-phenylalanine: Evidence Gap Advisory — Direct Head-to-Head Comparative Data Is Not Publicly Available

A comprehensive search of primary research literature, patents, and authoritative databases reveals a notable absence of direct head-to-head comparative studies involving acetyl-p-bromo-beta-phenylalanine against its closest analogs [1]. The available evidence is predominantly class-level inference derived from studies on p-bromophenylalanine (without beta-amino acid backbone or acetyl protection), N-acetyl-alpha-phenylalanine derivatives, or Boc-protected beta-phenylalanine variants. No published study was identified that directly compares the biological activity, stability, or synthetic utility of acetyl-p-bromo-beta-phenylalanine against N-acetyl-4-bromo-DL-phenylalanine (alpha scaffold), acetyl-p-chloro-beta-phenylalanine, or acetyl-p-iodo-beta-phenylalanine under identical experimental conditions. This evidence gap has direct procurement implications: users cannot rely on published comparative data to justify selection of this specific compound over analogs; instead, selection must be driven by the specific structural requirements of the intended application (beta-amino acid backbone required, para-bromo substitution required, acetyl protecting group required). Prospective users should request custom comparative data from suppliers or conduct internal head-to-head evaluations.

Evidence gap Procurement due diligence Research transparency

Acetyl-p-bromo-beta-phenylalanine: Evidence-Supported Research and Industrial Application Scenarios


Solid-Phase Peptide Synthesis of Protease-Resistant Peptidomimetics

The beta-amino acid backbone of acetyl-p-bromo-beta-phenylalanine introduces an additional methylene unit between the amino and carboxyl groups, which confers resistance to proteolytic degradation when incorporated into peptide sequences. The N-acetyl protecting group is compatible with standard SPPS protocols and can be selectively removed or retained as a terminal cap. The para-bromo substituent provides a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) to introduce additional functional diversity post-synthesis [1]. This compound is appropriate for research groups synthesizing metabolically stabilized peptide analogs where alpha-amino acid derivatives would be rapidly degraded in cellular or in vivo assays.

Enzymatic Resolution and Biocatalytic Pathway Engineering

Based on the demonstrated substrate specificity of beta-phenylalanine aminotransferase for aromatic beta-amino acids over aliphatic beta-amino acids [1][2], acetyl-p-bromo-beta-phenylalanine may serve as a substrate or intermediate in biocatalytic systems engineered for beta-amino acid metabolism. The compound's para-bromo substitution provides a spectroscopic handle (UV absorption, mass spectrometry) for tracking enzymatic conversion. Industrial biocatalysis groups developing enzymatic cascades for beta-amino acid production or degradation may utilize this compound to probe substrate specificity determinants or as a reference standard for analytical method development.

Pharmaceutical Intermediate Manufacturing via Chemoenzymatic Processes

The established industrial use of N-acetyl-3-bromo-phenylalanine as a substrate in the chemoenzymatic synthesis of Lifitegrast (Xiidra) intermediates [1][2] validates the broader applicability of N-acetyl-bromo-phenylalanine derivatives in pharmaceutical manufacturing. Acetyl-p-bromo-beta-phenylalanine may serve as a building block or process intermediate in analogous chemoenzymatic routes where the beta-amino acid scaffold is required. Process chemistry groups developing scalable enzymatic resolution methods should evaluate this compound for compatibility with their specific enzyme systems.

Structure-Activity Relationship Studies of Halogenated beta-Phenylalanine Derivatives

The crystallographic evidence demonstrating that meta-bromo-beta-phenylalanine derivatives occupy distinct binding pockets in the HitB enzyme and exhibit differential cellular activity [1] establishes a precedent for systematic SAR studies comparing bromine substitution patterns on beta-phenylalanine scaffolds. Acetyl-p-bromo-beta-phenylalanine (para-bromo) would serve as the comparator for meta-bromo and ortho-bromo variants in comprehensive SAR campaigns. Medicinal chemistry groups investigating the role of halogen position on target binding, cellular permeability, or metabolic stability can incorporate this compound into focused libraries to map the bromine position-activity landscape for beta-phenylalanine-based inhibitors or probes.

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